molecular formula C9H14ClN3O B2445764 N-(1-Aminopropan-2-yl)pyridine-3-carboxamide;hydrochloride CAS No. 2260931-35-7

N-(1-Aminopropan-2-yl)pyridine-3-carboxamide;hydrochloride

Cat. No.: B2445764
CAS No.: 2260931-35-7
M. Wt: 215.68
InChI Key: ALHSQZWSABDYFX-UHFFFAOYSA-N
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Description

N-(1-Aminopropan-2-yl)pyridine-3-carboxamide;hydrochloride is a chemical compound with diverse applications in scientific research. It is known for its structural complexity and versatility, making it a valuable tool in various fields such as chemistry, biology, medicine, and industry .

Scientific Research Applications

N-(1-Aminopropan-2-yl)pyridine-3-carboxamide;hydrochloride has numerous applications in scientific research. It is used as a platform for studying molecular interactions and drug design due to its unique structure. In medicinal chemistry, it serves as a building block for synthesizing various biologically active compounds. Additionally, it is employed in the development of new chemosynthetic strategies and drug development.

Preparation Methods

The synthesis of N-(1-Aminopropan-2-yl)pyridine-3-carboxamide;hydrochloride involves several steps. One common method includes the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction is typically carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters. This method is advantageous due to its mild and metal-free conditions .

Chemical Reactions Analysis

N-(1-Aminopropan-2-yl)pyridine-3-carboxamide;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and other nucleophilic reagents. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(1-Aminopropan-2-yl)pyridine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

N-(1-Aminopropan-2-yl)pyridine-3-carboxamide;hydrochloride can be compared with other similar compounds such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines. These compounds share some structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific amine and carboxamide groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-(1-aminopropan-2-yl)pyridine-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c1-7(5-10)12-9(13)8-3-2-4-11-6-8;/h2-4,6-7H,5,10H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHSQZWSABDYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)NC(=O)C1=CN=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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